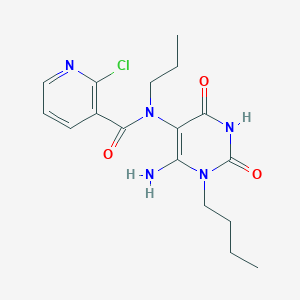

![molecular formula C13H14N2O2 B2823007 2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile CAS No. 96219-74-8](/img/structure/B2823007.png)

2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile” is a chemical substance with the CAS number 96219-74-8 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3,4-dihydro-9-arylacridin-1 (2H)-ones was synthesized and enaminone function was introduced at the C-2 position using DMFDMA catalyst . This resulted in the successful conversion into pyrazole, isoxazol, 1-phenyl-1H-pyrazole by treating it with reagents such as hydrazine, hydroxylamine, and phenylhydrazine .Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.26200 and a density of 1.122g/cm3 . It has a boiling point of 445.7ºC at 760mmHg . The melting point and other physical properties are not specified in the retrieved sources.Aplicaciones Científicas De Investigación

Clinical Evaluation of Coronary Vasodilators

A study evaluated the clinical effect of a coronary vasodilator closely related to the compound of interest in patients with angina pectoris. This research highlighted the importance of controlled studies and objective criteria in assessing the efficacy of antianginal drugs (Sandler, 1960).

Organic Synthesis and Reaction Mechanisms

Research on organophosphorus compounds involved reactions with unsubstituted and monosubstituted 3-oxo esters, leading to the production of derivatives through specific chemical processes. This study offers insights into reaction mechanisms and the synthesis of complex organic molecules (Pedersen & Lawesson, 1974).

Nonlinear Optical Properties

A study focused on the synthesis and characterization of hydrazones derived from the compound , revealing their potential in nonlinear optical applications due to their significant two-photon absorption properties. This suggests the compound's relevance in developing optical devices such as limiters and switches (Naseema et al., 2010).

Catalysis and Polymerization

Research into magnesium complexes containing derivatives of the compound for the ring-opening polymerization of rac-lactide and α-methyltrimethylene carbonate demonstrated the compound's utility in catalyzing polymerization processes, highlighting its potential in materials science (Yi & Ma, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-2-(4-methoxybenzoyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-15(2)9-11(8-14)13(16)10-4-6-12(17-3)7-5-10/h4-7,9H,1-3H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFQKFDTQWMNFZ-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)

![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)

![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822937.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)

![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)

![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)